1-(2,3,4-trichlorophenyl)ethan-1-ol
Description
1-(2,3,4-Trichlorophenyl)ethan-1-ol is a chlorinated aromatic alcohol featuring a hydroxyl group attached to a phenyl ring substituted with chlorine atoms at the 2-, 3-, and 4-positions. This compound is primarily utilized as a precursor in synthesizing antimicrobial pyrazoline derivatives. For instance, chalcone intermediates derived from this alcohol, such as 1-(2,3,4-trichlorophenyl)-3-(4-aryl)-2-propene-1-ones, react with hydrazine hydrate and carboxylic acids to form pyrazolines with moderate to good antibacterial and antifungal activities .
Properties
Molecular Formula |
C8H7Cl3O |
|---|---|
Molecular Weight |
225.5 g/mol |
IUPAC Name |
1-(2,3,4-trichlorophenyl)ethanol |
InChI |
InChI=1S/C8H7Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3 |
InChI Key |
YNNJNUFAFGNMQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3,4-trichlorophenyl)ethan-1-ol can be synthesized through several methods. One common method involves the reduction of 1-(2,3,4-trichlorophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
While specific industrial production methods for 1-(2,3,4-trichlorophenyl)ethanol are not widely documented, the general approach would involve large-scale reduction reactions using efficient and cost-effective reducing agents. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4-trichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(2,3,4-trichlorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of 1-(2,3,4-trichlorophenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(2,3,4-trichlorophenyl)ethyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 1-(2,3,4-Trichlorophenyl)ethanone.
Reduction: 1-(2,3,4-Trichlorophenyl)ethane.
Substitution: 1-(2,3,4-Trichlorophenyl)ethyl chloride.
Scientific Research Applications
1-(2,3,4-trichlorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and interactions with biological systems.
Industry: It serves as a precursor for the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3,4-trichlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the trichlorophenyl group can interact with hydrophobic regions of proteins and enzymes, affecting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 1-(2,4,5-Trichlorophenyl)ethan-1-ol
The 2,4,5-trichloro isomer is a key metabolite of the insecticide tetrachlorvinphos. Studies show it degrades in soil with a half-life of <8 days, reaching concentrations of up to 28% of the applied dose . Compared to the 2,3,4-trichloro variant, this isomer exhibits distinct environmental behavior due to chlorine positioning, which influences polarity and microbial interactions. While both isomers are alcohols, the 2,4,5-trichloro derivative is flagged as a residue of regulatory concern in agricultural settings, whereas the 2,3,4-trichloro variant is primarily associated with antimicrobial applications .
Ketone Analogs: 1-(2,3,4-Trichlorophenyl)ethan-1-one
Oxidation of the alcohol to its ketone counterpart (e.g., via sodium dichromate in acidic conditions) reduces polarity and alters bioactivity. For example, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethan-1-one, synthesized from its alcohol precursor, demonstrates the role of oxidation in modifying physicochemical properties (e.g., solubility, volatility) .
Trifluoromethyl-Substituted Analogs: 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol
This compound (CAS 348-84-5) replaces two chlorine atoms with a trifluoromethyl group, significantly altering electronic and steric properties. The fluorine atoms enhance lipophilicity and metabolic stability, as seen in its molecular weight (224.61 g/mol) compared to 1-(2,3,4-trichlorophenyl)ethan-1-ol (theoretical MW: 225.49 g/mol) . Such substitutions are common in agrochemicals to improve penetration and persistence.
Other Ethanol Derivatives: 1-(N,N-Diethylamino)-2-(3-indolyl)ethan-1-ol
While structurally distinct, this compound (an impurity in hallucinogen synthesis) underscores how substituents on the phenyl ring and ethanol backbone influence biological activity. The diethylamino group introduces basicity, contrasting with the electron-withdrawing chlorines in this compound, which likely reduce nucleophilicity and reactivity .
Comparative Data Table
Key Findings and Implications
- Chlorine Positioning : The 2,3,4- and 2,4,5-trichloro isomers differ in environmental persistence and bioactivity, highlighting the importance of substituent arrangement .
- Substituent Effects : Trifluoromethyl groups enhance lipophilicity and stability, making such analogs valuable in modern agrochemical design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
